REACTION_CXSMILES
|
C[C@@H](NCCCC1C=CC=C(C(F)(F)F)C=1)C1C=CC=C2C=CC=CC=12.Cl.[F:28][C:29]([F:42])([F:41])[C:30]1[CH:31]=[C:32]([CH:38]=[CH:39][CH:40]=1)[CH:33]=[CH:34][C:35]([OH:37])=[O:36]>[OH-].[Pd+2].[OH-]>[F:28][C:29]([F:41])([F:42])[C:30]1[CH:31]=[C:32]([CH2:33][CH2:34][C:35]([OH:37])=[O:36])[CH:38]=[CH:39][CH:40]=1 |f:0.1,3.4.5|
|
Name
|
Cinacalcet hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[C@H](C=1C=CC=C2C1C=CC=C2)NCCCC=3C=CC=C(C3)C(F)(F)F.Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(C=CC(=O)O)C=CC1)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[OH-].[Pd+2].[OH-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=C(C=CC1)CCC(=O)O)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |